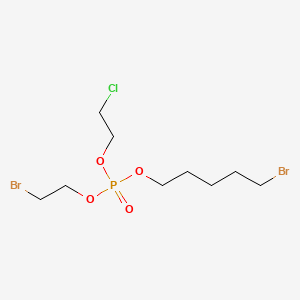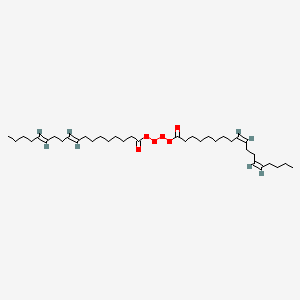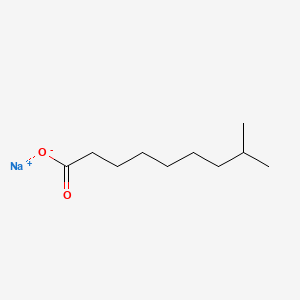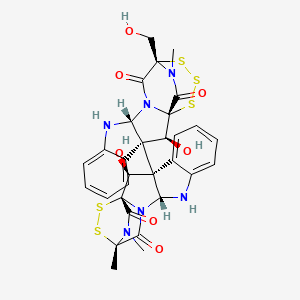
Einecs 235-034-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 235-034-7, also known as mercurous oxide, is a chemical compound with the molecular formula Hg₂O. It is a black or dark brown solid that is known for its unique properties and applications in various fields. Mercurous oxide is an important compound in the study of mercury chemistry and has been used historically in various applications.
Vorbereitungsmethoden
Mercurous oxide can be synthesized through several methods:
Direct Synthesis: This involves the reaction of mercury with oxygen at elevated temperatures. The reaction is as follows[ 2Hg + O₂ \rightarrow Hg₂O ]
Precipitation Method: Mercurous oxide can also be prepared by reacting mercurous nitrate with a base such as sodium hydroxide. The reaction is[ 2HgNO₃ + 2NaOH \rightarrow Hg₂O + 2NaNO₃ + H₂O ]
Electrochemical Method: In this method, mercurous oxide is produced by the electrolysis of a mercury salt solution.
Analyse Chemischer Reaktionen
Mercurous oxide undergoes various chemical reactions, including:
Decomposition: Upon heating, mercurous oxide decomposes into mercury and oxygen[ 2Hg₂O \rightarrow 4Hg + O₂ ]
Reaction with Acids: Mercurous oxide reacts with acids to form mercurous salts and water. For example, with hydrochloric acid[ Hg₂O + 2HCl \rightarrow 2HgCl + H₂O ]
Oxidation: Mercurous oxide can be oxidized to mercuric oxide (HgO) in the presence of an oxidizing agent.
Wissenschaftliche Forschungsanwendungen
Mercurous oxide has several scientific research applications:
Analytical Chemistry: It is used as a reagent in various analytical procedures to detect the presence of certain ions.
Electrochemistry: Mercurous oxide is used in the construction of reference electrodes in electrochemical cells.
Pharmaceuticals: Historically, it has been used in ointments and antiseptics due to its antimicrobial properties.
Material Science: Research into the properties of mercurous oxide contributes to the development of new materials and technologies.
Wirkmechanismus
The mechanism of action of mercurous oxide involves its ability to release mercury ions, which can interact with various biological molecules. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context in which mercurous oxide is used.
Vergleich Mit ähnlichen Verbindungen
Mercurous oxide can be compared with other mercury compounds such as:
Mercuric Oxide (HgO): Unlike mercurous oxide, mercuric oxide is a bright red or yellow solid and is more stable. It is used in different applications, including as a catalyst and in the production of mercury batteries.
Mercurous Chloride (Hg₂Cl₂):
Mercuric Chloride (HgCl₂): A highly toxic compound used in disinfectants and preservatives.
Mercurous oxide is unique due to its specific oxidation state and the resulting chemical properties, making it suitable for particular applications that other mercury compounds may not fulfill.
Eigenschaften
CAS-Nummer |
12059-23-3 |
|---|---|
Molekularformel |
Ni3Sn |
Molekulargewicht |
294.79 g/mol |
InChI |
InChI=1S/3Ni.Sn |
InChI-Schlüssel |
VOAJFVXCQSFDLE-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)







